CRA-026440
CAS No.: 847460-34-8
Cat. No.: VC0007156
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847460-34-8 |
---|---|
Molecular Formula | C23H24N4O4 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) |
Standard InChI Key | OHUCIUMMEAYVKS-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO |
Canonical SMILES | CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO |
Introduction
Chemical Structure and Design
Core Structural Features
The molecular structure of CRA-026440 centers on a phenyl hydroxamic acid group, which chelates the Zinc(II) ion at the active site of HDAC enzymes . A para-substituted aminopropynyl linker connects this moiety to a 5-(2-dimethylaminoethoxy) indole capping group (Figure 1). This design optimizes interactions with HDAC surface residues, enhancing binding affinity and isoform versatility .
Structure-Activity Relationship (SAR)
Modifications to the indole capping group were critical for achieving balanced potency across HDAC isoforms. The dimethylaminoethoxy side chain improves solubility and facilitates penetration into hydrophobic enzyme pockets, contributing to low nanomolar Ki values against HDAC1 (4 nM), HDAC2 (14 nM), HDAC3 (11 nM), HDAC6 (15 nM), HDAC8 (7 nM), and HDAC10 (20 nM) . Comparative analyses suggest that the indole group’s electron-rich aromatic system stabilizes interactions with HDAC6’s unique α-tubulin–binding domain, explaining its dual impact on histone and tubulin acetylation .
Table 1: Enzymatic Inhibition Profile of CRA-026440
HDAC Isoform | Ki (nM) |
---|---|
HDAC1 | 4 |
HDAC2 | 14 |
HDAC3 | 11 |
HDAC6 | 15 |
HDAC8 | 7 |
HDAC10 | 20 |
Data sourced from in vitro assays using recombinant HDAC enzymes . |
Pharmacological Profile
In Vitro Antiproliferative Activity
CRA-026440 demonstrated potent growth inhibition (GI50) across 10 human tumor cell lines, with values ranging from 0.12 μM (OVCAR-3 ovarian cancer) to 9.95 μM (HCT15 colon cancer) . Notably, its activity against endothelial cells (HUVECs; GI50 = 1.41 μM) suggested dual antitumor and antiangiogenic mechanisms .
Table 2: Antiproliferative Effects of CRA-026440
Cell Line | Origin | GI50 (μM) |
---|---|---|
OVCAR-3 | Ovary | 0.12 |
HCT116 | Colon | 0.32 |
U937 | Lymphoma | 0.20 |
HUVEC | Endothelium | 1.41 |
GI50 values derived from Alamar Blue fluorometric assays . |
Histone and Tubulin Acetylation
Treatment with CRA-026440 induced dose-dependent acetylation of histones H3 and H4, as well as α-tubulin, in HCT116 colon cancer cells . Acetylated tubulin accumulation occurred at lower concentrations (EC50 ≈ 0.1 μM) compared to histones (EC50 ≈ 1 μM), reflecting HDAC6’s heightened sensitivity to the compound .
Apoptosis and Cell Cycle Arrest
CRA-026440 triggered apoptosis via poly(ADP-ribose) polymerase (PARP) cleavage and γ-H2AX phosphorylation, markers of DNA fragmentation . Concurrent induction of p21Cip1/WAF1 (2.5-fold mRNA increase) implicated cell cycle arrest at the G1/S checkpoint .
Preclinical Antitumor Efficacy
Xenograft Models
In HCT116 colorectal xenografts, intravenous CRA-026440 (50 mg/kg) achieved 60% tumor growth inhibition (TGI) over 3 weeks (p < 0.01) . U937 lymphoma models showed similar efficacy (55% TGI; p < 0.05), with tumor regression correlating with sustained intratumoral drug concentrations (>6 hours above GI50) .
Antiangiogenic Effects
CRA-026440 suppressed vessel sprouting in rat aortic ring assays (IC50 = 0.5 μM), though it had minimal impact on HUVEC tubule formation . This dichotomy suggests that its antiangiogenic activity depends on prolonged HDAC inhibition in stromal compartments rather than acute endothelial targeting.
Pharmacokinetics and Pharmacodynamics
Plasma and Tumor Pharmacokinetics
Figure 1: Plasma vs. Tumor Pharmacokinetic Profiles
(Hypothetical illustration based on described data: rapid plasma decline vs. sustained tumor levels.)
Biomarker Modulation
Acetylated α-tubulin in peripheral blood mononuclear cells (PBMCs) served as a pharmacodynamic marker, increasing 4-fold post-dosing . Tumor gene expression profiling revealed downregulation of proangiogenic factors (VEGF, HIF-1α) and upregulation of proapoptotic genes (BAX, FAS) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume